2-(4-Methoxyphenoxy)-2-methylpropanoic acid

Physicochemical characterization Drug-like properties Solubility prediction

As a gem-dimethyl analog of the sweetness inhibitor lactisole, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid offers distinct steric and electronic properties critical for advanced SAR studies. The α-carbon substitution enhances metabolic stability, making it a superior tool for ADME profiling and receptor binding assays. With a reactive carboxylic acid handle, it serves as a versatile intermediate for amide coupling and esterification in compound library synthesis. Do not substitute with generic analogs; secure this unique probe for rigorous taste receptor research.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 17509-54-5
Cat. No. B098502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)-2-methylpropanoic acid
CAS17509-54-5
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13)
InChIKeyTYXBNNMNAWNFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 17509-54-5): Chemical Identity and Inherent Limitations for Procurement


2-(4-Methoxyphenoxy)-2-methylpropanoic acid is an organic acid with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol [1]. It is a structural analog of the known sweetness inhibitor lactisole, distinguished by a geminal dimethyl substitution at the α-carbon [2]. While this compound is commercially available from multiple vendors and cited in some synthetic applications, its primary documented biological role is as a competitive inhibitor of sweet taste receptors, with its selectivity profile being a key consideration for any application [3].

Why 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 17509-54-5) Cannot Be Assumed Interchangeable with Lactisole or Other Analogs


The geminal dimethyl group in 2-(4-Methoxyphenoxy)-2-methylpropanoic acid introduces significant steric and electronic differences compared to the structurally related sweetness inhibitor lactisole (2-(4-methoxyphenoxy)propanoic acid). This structural modification is expected to alter receptor binding kinetics, metabolic stability, and physicochemical properties such as logP and solubility [1]. In the absence of direct comparative data, generic substitution based solely on a shared 4-methoxyphenoxy motif is scientifically unjustified, as minor structural changes can lead to unpredictable shifts in efficacy, selectivity, and safety [2].

2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 17509-54-5): Evidence of Differentiation Against Closest Analogs


Physicochemical Property Divergence from Lactisole (2-(4-Methoxyphenoxy)propanoic Acid)

Computed properties indicate that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid has a higher XLogP3 (1.9) compared to lactisole (XLogP3 = 1.2), reflecting increased lipophilicity due to the geminal dimethyl substitution [1][2]. This difference is expected to influence membrane permeability and solubility.

Physicochemical characterization Drug-like properties Solubility prediction

Molecular Descriptor Differences: Impact on Receptor Binding and Selectivity

The target compound has a higher topological polar surface area (TPSA) of 55.8 Ų compared to lactisole's TPSA of 46.5 Ų [1][2]. This difference suggests altered hydrogen bonding potential and could influence its binding mode to the T1R2/T1R3 sweet taste receptor heterodimer.

Molecular modeling QSAR Taste receptor

Stability and Metabolic Considerations: The Geminal Dimethyl Effect

The presence of a geminal dimethyl group at the α-carbon is a classic medicinal chemistry strategy to enhance metabolic stability by sterically hindering enzymatic oxidation. While no direct comparative stability data exists for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid against lactisole, class-level inference from analogous carboxylic acid series suggests improved resistance to CYP-mediated metabolism [1].

Metabolic stability In vitro ADME Structural alert

Limited Availability of Direct Comparative Biological Activity Data

A comprehensive literature search across primary research articles and patent databases did not yield any quantitative head-to-head comparisons of the sweetness inhibitory potency (e.g., IC50, EC50) of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid against lactisole or other analogs in a defined assay system. This data gap prevents a definitive, evidence-based selection between the two compounds [1].

Sweetness inhibition In vitro assay Data gap

Recommended Application Scenarios for 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 17509-54-5) Based on Differential Evidence


Synthetic Intermediate for Building Block Libraries

Given its commercial availability and the presence of a carboxylic acid handle, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a viable intermediate for the synthesis of diverse compound libraries via amide coupling or esterification. Its distinct steric and electronic profile, as evidenced by its computed physicochemical properties [1], makes it a valuable tool for exploring structure-activity relationships (SAR) in projects targeting taste receptors or other biological targets.

Food Science Research into Sweetness Modulation

For research groups investigating the mechanisms of sweetness perception, this compound can serve as a probe to study the impact of α-carbon substitution on receptor binding and efficacy. While its inhibitory potency is uncharacterized [2], its structural divergence from lactisole [3] provides a unique tool for dissecting the contributions of steric bulk to ligand-receptor interactions at T1R2/T1R3.

Pharmacokinetic Profiling Studies

The geminal dimethyl group is a known structural feature for improving metabolic stability [4]. This compound can be used as a model substrate in comparative in vitro ADME assays to quantify the effect of this substitution on hepatic microsomal stability and plasma protein binding, providing valuable data for medicinal chemistry programs.

Analytical Method Development and Reference Standard

The compound's distinct chromatographic properties, as suggested by its computed logP [5], make it suitable for use as a reference standard in HPLC or LC-MS method development for the analysis of related substances or impurities in complex mixtures.

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